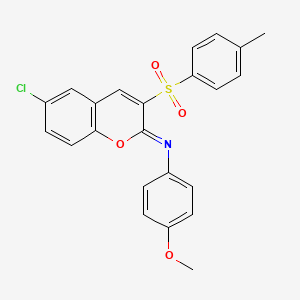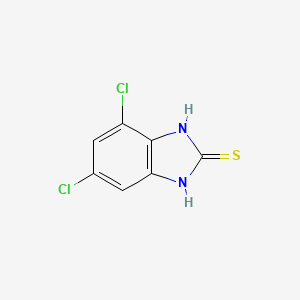![molecular formula C18H21ClN2O2 B2923474 2-[5-methoxy-2-(4-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride CAS No. 1552163-47-9](/img/structure/B2923474.png)
2-[5-methoxy-2-(4-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives are widely distributed in the natural world and can be found in a variety of essential natural products, and they are also important constituents of many synthetic pharmaceuticals and other fine chemicals .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of appropriate precursors under controlled conditions . For instance, the synthesis of 4-Methoxyphenethylamine, a compound with a similar methoxyphenyl structure, involves a multi-step sequence starting from simpler organic compounds .Molecular Structure Analysis
The molecular structure of such compounds typically includes a core indole ring, substituted at various positions depending on the specific compound. The presence of methoxy groups (-OCH3) and an ethan-1-amine group (-NH2CH2CH3) is suggested by the name .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its specific structure. Compounds with similar structures can act as catalysts for certain types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the compound 2-(4-Methoxyphenyl)ethanol, which has a similar methoxyphenyl structure, has a molecular weight of 152.190 Da .Wissenschaftliche Forschungsanwendungen
Catalyst for Greener Amine Synthesis
This compound serves as a catalyst for greener amine synthesis through transfer hydrogenation of imines, which is an environmentally friendly approach compared to traditional methods .
Reductive Amination
It is used in reductive amination by transfer hydrogenation, which is a key reaction in organic synthesis for the production of amines .
Hydroamination
The compound acts as a catalyst for formal anti-Markovnikov hydroamination of terminal olefins, which is important in the synthesis of various organic compounds .
Synthesis of Indole Derivatives
Indole derivatives are prevalent moieties present in natural products and pharmaceuticals. This compound can be involved in the synthesis of such derivatives .
Biological Potential
Derivatives of indole, which can be synthesized from this compound, have diverse biological and clinical applications due to their pharmacological activity .
Wirkmechanismus
Target of Action
It’s structurally similar compound, 4-methoxyphenethylamine, is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . Monoamine oxidases (MAOs) are a family of enzymes that catalyze the oxidation of monoamines, neurotransmitters, and neuromodulators.
Mode of Action
The compound likely interacts with its targets, such as MAOs, by binding to their active sites and inhibiting their function . This inhibition could result in an increase in the levels of monoamines, such as serotonin, norepinephrine, and dopamine, in the brain.
Biochemical Pathways
The compound’s action on MAOs affects the monoaminergic system, which includes several biochemical pathways. These pathways are involved in the synthesis, storage, release, and degradation of monoamines . The inhibition of MAOs can lead to an increase in the concentration of these monoamines, affecting various physiological functions, including mood regulation, attention, and pain perception.
Action Environment
Environmental factors, including temperature, pH, and the presence of other substances, could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by its storage conditions . Additionally, the compound’s efficacy could be influenced by factors such as the patient’s diet, the presence of other medications, and individual genetic variations affecting drug metabolism.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[5-methoxy-2-(4-methoxyphenyl)-1H-indol-3-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2.ClH/c1-21-13-5-3-12(4-6-13)18-15(9-10-19)16-11-14(22-2)7-8-17(16)20-18;/h3-8,11,20H,9-10,19H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKYICHYCXNYRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)OC)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-methoxy-2-(4-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitrobenzoic acid](/img/structure/B2923392.png)
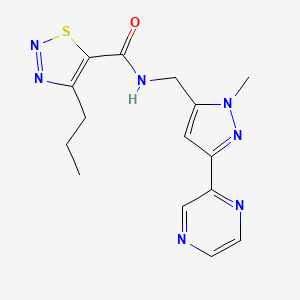
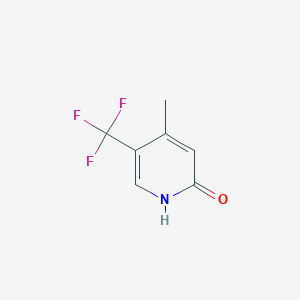
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2923397.png)
![3-((3-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2923398.png)
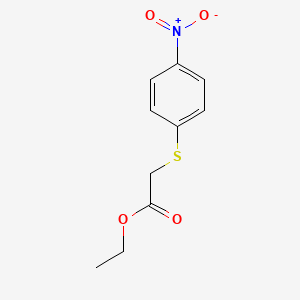

![4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-2-methylthiazole](/img/structure/B2923401.png)
![7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hcl](/img/structure/B2923403.png)
![3-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-cyclohexylpropanamide](/img/structure/B2923405.png)

